molecular formula C18H17NO6 B11084057 2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

Cat. No.: B11084057
M. Wt: 343.3 g/mol
InChI Key: XIYCSWUAXBKLHP-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with a nitro group and a dimethoxyphenyl substituent, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro group and the dimethoxyphenyl substituent. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chromene core can be hydrogenated to form dihydrochromene derivatives.

    Substitution: The methoxy groups can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized chromenes.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core may also interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-3-NITRO-2H-CHROMEN-8-YL METHYL ETHER is unique due to its combination of a chromene core with a nitro group and a dimethoxyphenyl substituent. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C18H17NO6/c1-22-14-8-7-12(10-16(14)24-3)17-13(19(20)21)9-11-5-4-6-15(23-2)18(11)25-17/h4-10,17H,1-3H3

InChI Key

XIYCSWUAXBKLHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC=C3)OC)[N+](=O)[O-])OC

Origin of Product

United States

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